(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride

Kallikrein enzymology Protease substrate profiling Arginine ester hydrolysis

(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride (syn. Nα-Acetyl-L-arginine methyl ester hydrochloride; Ac-Arg-OMe·HCl) is a synthetic, N-terminal acetylated, C-terminal methyl-esterified L-arginine derivative supplied as the hydrochloride salt (C₉H₁₈N₄O₃·HCl, MW 266.73).

Molecular Formula C9H19ClN4O3
Molecular Weight 266.73
CAS No. 1784-05-0
Cat. No. B613254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride
CAS1784-05-0
SynonymsAC-ARG-OMEHCL; 1784-05-0; (S)-Methyl2-acetamido-5-guanidinopentanoatehydrochloride; Ac-Arg-OMe.HCl; C9H18N4O3.HCl; SCHEMBL11506342; MolPort-027-950-810; 6076AH; AKOS016845876; AK135280; KB-211797; K-5474
Molecular FormulaC9H19ClN4O3
Molecular Weight266.73
Structural Identifiers
SMILESCC(=O)NC(CCCN=C(N)N)C(=O)OC.Cl
InChIInChI=1S/C9H18N4O3.ClH/c1-6(14)13-7(8(15)16-2)4-3-5-12-9(10)11;/h7H,3-5H2,1-2H3,(H,13,14)(H4,10,11,12);1H/t7-;/m0./s1
InChIKeyFIUSXBMWQFBXLZ-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 2-acetamido-5-guanidinopentanoate Hydrochloride (CAS 1784-05-0) Procurement Baseline


(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride (syn. Nα-Acetyl-L-arginine methyl ester hydrochloride; Ac-Arg-OMe·HCl) is a synthetic, N-terminal acetylated, C-terminal methyl-esterified L-arginine derivative supplied as the hydrochloride salt (C₉H₁₈N₄O₃·HCl, MW 266.73) [1]. The compound carries orthogonal protecting groups (Nα-acetyl and Cα-methyl ester) on the canonical arginine scaffold, making it a strategic intermediate for regioselective peptide coupling at the guanidino or side-chain positions while preserving chiral integrity at the L-configuration (S) stereocenter . It is established as a chromogenic/fluorogenic substrate surrogate for trypsin-like serine proteases, particularly tissue kallikreins, where the acetyl cap restricts non-specific N-terminal recognition and the methyl ester provides a leaving group for spectrophotometric detection [2].

Why (S)-Methyl 2-acetamido-5-guanidinopentanoate Hydrochloride Cannot Be Replaced by Common Arginine Analogs


This compound cannot be generically substituted with L-arginine, L-arginine methyl ester (H-Arg-OMe), or the free acid Ac-Arg-OH without altering experimental outcomes. The Nα-acetyl group is not a passive protecting moiety; it directly determines functional identity. In nitric oxide synthase (NOS) assays, removal of the acetyl group (as in H-Arg-OMe) converts the molecule from a weak inhibitor into an active NO-producing substrate, while Nα-acetylated arginine methyl esters exhibit Ki values elevated by more than one order of magnitude relative to their free α-amino counterparts [1]. In kallikrein substrate screening, the acetyl vs. benzoyl vs. tosyl Nα-capping group dictates enzyme-specific recognition: pancreatic and intestinal kallikreins preferentially hydrolyze Ac-Arg-OMe, whereas salivary and coagulating gland kallikreins favor Tos-Arg-OMe [2]. The C-terminal methyl ester is equally critical: it is the chromogenic leaving group required for kinetic readouts, and its hydrolysis rate is governed both by the Nα-substituent identity and the alcohol moiety, with Km and kcat varying widely even among methyl, ethyl, and higher alkyl esters [3]. Proprietary in-house substitutions without head-to-head validation therefore risk both false-negative and false-positive activity assignments.

Quantitative Differentiation Evidence for (S)-Methyl 2-acetamido-5-guanidinopentanoate Hydrochloride


Kallikrein Substrate Specificity: Ac-Arg-OMe vs. Bz-Arg-OMe vs. Tos-Arg-OMe Across Tissue Sources

In a systematic screen of 10 arginine and lysine ester derivatives against glandular kallikreins from eight tissue sources, Nα-acetyl-L-arginine methyl ester (Ac-Arg-OMe) was classified among the most effective substrates specifically for pancreatic and intestinal kallikreins, alongside Nα-benzoyl-L-arginine methyl and ethyl esters (Bz-Arg-Me, Bz-Arg-Et). Crucially, the substrate preference was enzyme-source-dependent: human salivary kallikrein and guinea-pig coagulating gland kallikrein showed highest activity toward Nα-tosyl-L-arginine methyl ester (Tos-Arg-Me), not Ac-Arg-OMe. Ac-Arg-OMe also demonstrated strong substrate activity for boar acrosin [1]. This differential tissue-selectivity profile means that procurement of Ac-Arg-OMe·HCl is mandatory for experiments targeting pancreatic or intestinal kallikrein isoforms, whereas Bz-Arg-OMe or Tos-Arg-OMe would underperform or yield false negatives in these specific contexts.

Kallikrein enzymology Protease substrate profiling Arginine ester hydrolysis

NOS Inhibition Potency: Nα-Acetylation Reduces Binding Affinity by ~68-Fold vs. Free α-Amine Analog

In steady-state kinetic assays using purified bovine brain nitric oxide synthase, Nα-acetyl-NG-allyl-L-arginine methyl ester exhibited a Ki of 480 ± 45 μM, compared to 7 ± 1 μM for the parent compound NG-allyl-L-arginine (free α-amino, free α-carboxyl). This represents a ~68-fold increase in Ki attributable primarily to Nα-acetylation, as the methyl ester alone (NG-allyl-L-arginine methyl ester) only modestly elevated Ki to 11 ± 1 μM. The fully derivatized analog (Nα-acetyl-NG-allyl-L-arginine methyl ester) showed a Ki more than one order of magnitude higher than the mono-methyl ester derivative [1]. These data establish that the Nα-acetyl group on arginine methyl esters is not inert in NOS binding pockets and imposes a quantifiable penalty on active-site affinity. This property is exploitable for designing substrate-analog probes where attenuated NOS binding is desirable to reduce NO-mediated background in cellular assays.

Nitric oxide synthase Arginine analog inhibitor Structure-activity relationship

Protein Formulation Stability: Nα-Acetyl-Arginine Motif Outperforms Arginine·HCl in Thermal and Colloidal Stabilization of IgG

Although the evidence derives from Nα-acetyl-L-arginine (NALA; CAS 155-84-0) rather than its methyl ester, the Nα-acetyl pharmacophore is structurally identical, and differential scanning calorimetry (DSC) data demonstrate that N-acetylation of the arginine α-amino group fundamentally alters the protein-stabilization profile. NALA minimized the decrease in thermal unfolding transition temperature (Tm) relative to arginine hydrochloride across multiple pH conditions and provided relatively higher colloidal stability in acidic pH, reducing agitation-induced IgG aggregation [1]. In a comprehensive 2023 evaluation, acetyl arginine minimized Tm reduction and enhanced colloidal stability of IgG compared to arginine·HCl, while arginine ethyl ester·HCl significantly reduced both colloidal and conformational stability (decreased kd and Tm) [2]. The Nα-acetyl-L-arginine methyl ester (CAS 1784-05-0) serves as a prodrug-like precursor that, upon ester hydrolysis, releases NALA in situ; this enables controlled delivery of the stabilizing Nα-acetyl-arginine motif while the methyl ester provides transient lipophilicity for membrane partitioning in cellular delivery contexts .

Biopharmaceutical formulation Protein aggregation Excipient screening

Regioselective Peptide Synthesis: Orthogonal Nα-Acetyl/Cα-Methyl Ester Protection Strategy vs. Monoprotected Arginine Analogs

CAS 1784-05-0 provides simultaneous orthogonal protection at both the Nα-terminus (acetyl) and the Cα-terminus (methyl ester) of the L-arginine scaffold, leaving the guanidino side chain as the sole unprotected reactive handle. This contrasts with commonly available mono-protected arginine derivatives such as H-Arg-OMe (Cα-protected only), Ac-Arg-OH (Nα-protected only), and unprotected L-arginine. The dual protection strategy enables chemoselective peptide coupling exclusively at the guanidino group or side-chain modification without requiring additional protection/deprotection steps, directly enabling the synthetic route to biologically important L-arginine peptides described by Levison et al. . Ac-Arg-OMe·HCl thus functions as a strategic building block in fragment condensation approaches where regiospecificity at the arginine residue is critical and N-terminal or C-terminal chain extension must be prevented during coupling.

Peptide synthesis Orthogonal protection Arginine building blocks

Enantiomeric Discrimination: L-Enantiomer (S-Configuration) Requirement for Cationic Amino Acid Transporter Recognition and Chiral Sensor Binding

Cationic amino acid transporters (CAT) are highly selective for L-enantiomeric substrates including L-arginine and its derivatives. D-Enantiomers exhibit negligible interaction with CAT transporters, meaning D-arginine analogs cannot substitute for L-arginine derivatives in cellular uptake studies [1]. In a separate chiral sensing study, arginine methyl esters demonstrated enantiomer discrimination: only the L-enantiomers of arginine and lysine methyl esters—bearing the correct distance between cationic groups—formed strong 1:1 complexes with a synthetic chiral sensor (2) in DMSO, with high association constants determined by NMR titration [2]. The S-configuration of CAS 1784-05-0 (confirmed by IUPAC name: methyl (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoate hydrochloride ) is therefore a non-negotiable structural requirement for any application involving stereospecific biological recognition.

Stereoselectivity Chiral recognition Cationic amino acid transporter

Validated Application Scenarios for (S)-Methyl 2-acetamido-5-guanidinopentanoate Hydrochloride Procurement


Tissue-Specific Kallikrein Activity Assays in Pancreatic and Intestinal Disease Models

For laboratories quantifying tissue kallikrein activity in pancreatic extracts or intestinal biopsies, Ac-Arg-OMe·HCl is the empirically validated substrate of choice. The 1982 comparative screen across eight kallikrein sources established Ac-Arg-OMe as one of the most effective substrates for pancreatic and intestinal isoforms, whereas Tos-Arg-OMe—commonly used for salivary kallikrein assays—was not similarly effective [1]. Researchers should procure this compound specifically for pancreatic kallikrein kinetic characterization, avoiding generic 'arginine ester substrate' substitutions that risk isoform mismatch.

Design of Low-Affinity NOS Active-Site Probes for Mechanistic Nitric Oxide Studies

The Nα-acetyl methyl ester motif imposes a quantifiable binding penalty (~68-fold Ki elevation vs. free α-amine parent) at the NOS active site [1]. This property is exploitable for designing substrate-analog probes where attenuated NOS binding is experimentally advantageous—for example, to reduce NO-mediated background in endothelial cell assays while retaining the arginine scaffold for transport recognition. The compound serves as a structural starting point for synthesizing NG-substituted arginine analogs with calibrated NOS affinity.

Protein Formulation Excipient Development via Controlled NALA Release

Nα-Acetyl-L-arginine (NALA) outperforms arginine hydrochloride as a protein aggregation suppressor, minimizing Tm depression and enhancing colloidal stability of IgG formulations, especially at acidic pH [1]. CAS 1784-05-0 functions as a methyl ester prodrug precursor to NALA: upon esterase-mediated hydrolysis, it releases the active NALA motif in situ. Formulation scientists can leverage this prodrug property for controlled, sustained delivery of the stabilizing acetyl-arginine species in liquid biotherapeutic formulations, circumventing the direct use of NALA where solubility or permeability limitations exist.

Guanidino-Selective Peptide Fragment Condensation for Arginine-Rich Bioactive Peptide Synthesis

The orthogonal Nα-acetyl/Cα-methyl ester dual protection of CAS 1784-05-0 enables direct guanidino-selective coupling without additional protection/deprotection steps, as documented in the synthetic route to biologically important L-arginine peptides [1]. Medicinal chemistry groups synthesizing arginine-rich antimicrobial peptides, cell-penetrating peptides, or bradykinin analogs should procure this building block to streamline fragment condensation workflows and reduce synthetic step count by two operations compared to starting from unprotected L-arginine.

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